molecular formula C30H46O9 B584927 Dihydro Artemisinin Dimer CAS No. 150358-71-7

Dihydro Artemisinin Dimer

Cat. No.: B584927
CAS No.: 150358-71-7
M. Wt: 550.689
InChI Key: DFPBBOCDGYBNBR-TZOIZJCJSA-N
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Description

Dihydro Artemisinin Dimer is a derivative of artemisinin, a compound extracted from the plant Artemisia annua, commonly known as sweet wormwood. Artemisinin and its derivatives, including this compound, are well-known for their potent antimalarial properties. This compound is a semi-synthetic compound that has shown promise not only in treating malaria but also in various other therapeutic applications.

Scientific Research Applications

Antimalarial and Anticancer Properties

Antimalarial Efficacy

Dihydro Artemisinin Dimers have shown significant potential in the treatment of malaria. Studies have demonstrated that artemisinin-derived dimers, including those synthesized from dihydroartemisinin, exhibit potent antimalarial activity. These compounds have been effective against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, suggesting their potential as leading compounds for new antimalarial therapies (Lombard et al., 2010).

Anticancer Activities

Dihydro Artemisinin Dimers have also been investigated for their anticancer properties. Research has revealed that these dimers are significantly more effective in inhibiting cancer cell growth compared to their monomeric counterparts. Specifically, they have shown potent activity against rat breast cancer cells in vitro and in vivo (Singh et al., 2011). Additionally, synthesis and in vitro evaluation of artemisinin-based hybrid and dimer derivatives have indicated promising anticancer activity against various cancer cell lines, including metastatic melanoma (Botta et al., 2019).

Mechanisms of Action

Reactive Oxygen Species Generation and ER Stress Induction

The anticancer activity of artemisinin dimers correlates with their ability to catalyze reactive oxygen species (ROS) generation and induce endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells. This mechanism suggests a significant potential for dihydro artemisinin dimers in cancer therapy, highlighting their role in triggering cell death pathways distinct from those affected by traditional therapies (Stockwin et al., 2009).

Ferroptosis Induction

Furthermore, dihydro artemisinin dimers have been implicated in the induction of ferroptosis, a form of cell death dependent on iron concentration and characterized by the accumulation of intracellular ROS. This novel mechanism of action positions dihydro artemisinin dimers as potential anticancer agents with a unique therapeutic approach, differentiating them from other anticancer drugs (Zhu et al., 2020).

Mechanism of Action

Target of Action

Dihydro Artemisinin Dimer (DAD) primarily targets the parasite Plasmodium falciparum , which is responsible for the majority of malaria cases worldwide . The compound interacts with heme or ferrous iron within the parasite, leading to the production of cytotoxic carbon-centered radicals . These radicals are highly potent alkylating agents that target essential parasite macromolecules, causing the parasite’s death .

Mode of Action

The mode of action of DAD involves the formation of free radicals that damage the parasite’s cell membrane, leading to its death . The endoperoxide bond in DAD can be activated by reduced heme or ferrous iron , leading to the production of these cytotoxic radicals . The radicals may target essential parasite macromolecules, causing the parasite’s death .

Biochemical Pathways

DAD affects multiple biochemical pathways. It regulates key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules . It also inhibits the internalization of hemoglobin, blocking the parasite’s ability to use iron and protein .

Pharmacokinetics

DAD has a short half-life, which reduces the risk of parasite resistance . Its bioavailability is low, linked to extensive metabolism . Artesunate, a derivative of artemisinin like DAD, has significantly greater solubility in water than either artemisinin, dihydroartemisinin or artemether , which influences its diffusion across mucosal membranes and other pharmacokinetic properties .

Result of Action

The result of DAD’s action is the death of the malaria parasite. The cytotoxic radicals produced by DAD damage essential parasite macromolecules, leading to the parasite’s death . Additionally, DAD has been shown to induce apoptosis via the mitochondrial apoptosis pathway .

Action Environment

The action, efficacy, and stability of DAD can be influenced by environmental factors. For instance, the solubility of DAD and its derivatives can influence their diffusion across mucosal membranes and other pharmacokinetic properties . Furthermore, the development of resistance to DAD and other artemisinin derivatives is a major concern, and the rate and extent of this development will determine their future use .

Future Directions

Artemisinin and its derivatives have shown potent and broad anticancer properties in cell lines and animal models. The synthesis of artemisinin dimers enhances the stability and efficacy of the parent artemisinin molecules without enhanced toxicity toward non-diseased cells . Other strategies including nanoformulations and immunotherapy are also being reviewed .

Biochemical Analysis

Biochemical Properties

Dihydro Artemisinin Dimer plays a significant role in biochemical reactions. It interacts with key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules . The nature of these interactions is primarily regulatory, influencing the function and activity of these biomolecules .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by regulating key factors such as apoptosis-related proteins, multi-drug resistance genes, and inflammation-related molecules . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves the activation of its endoperoxide bond by reduced heme or ferrous iron . This leads to the production of cytotoxic carbon-centered radicals, which are highly potent alkylating agents . These radicals target essential parasite macromolecules, causing the parasite’s death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound exhibits a short plasma half-life of less than 1 hour . There is recrudescence of parasitemia when used as monotherapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found that this compound exhibits superior antimalarial efficacy compared to other Artemisinin derivatives at certain dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. The biosynthesis of Artemisinin, from which this compound is derived, is believed to involve the mevalonate pathway (MVA) and the cyclization of farnesyl diphosphate (FDP) .

Subcellular Localization

Some evidence suggests that this compound may localize near the parasite mitochondria upon treatment with dihydroartemisinin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Artemisinin Dimer typically involves the reduction of artemisinin to dihydroartemisinin, followed by dimerization. The reduction process can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. The dimerization step often involves the use of catalysts and specific reaction conditions to ensure the formation of the dimer structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of artemisinin from Artemisia annua, followed by its chemical modification to produce dihydroartemisinin. The final step involves the dimerization of dihydroartemisinin under controlled conditions to yield this compound. The industrial process is optimized for high yield and purity, ensuring the compound’s effectiveness for therapeutic use.

Chemical Reactions Analysis

Types of Reactions: Dihydro Artemisinin Dimer undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the compound’s structure, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing

Properties

IUPAC Name

(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-10-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O9/c1-15-7-9-21-17(3)23(32-25-29(21)19(15)11-13-27(5,34-25)36-38-29)31-24-18(4)22-10-8-16(2)20-12-14-28(6)35-26(33-24)30(20,22)39-37-28/h15-26H,7-14H2,1-6H3/t15-,16-,17-,18-,19+,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPBBOCDGYBNBR-TZOIZJCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C6CCC(C7C68C(O5)OC(CC7)(OO8)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O[C@@H]5[C@@H]([C@@H]6CC[C@H]([C@H]7[C@]68[C@H](O5)O[C@@](CC7)(OO8)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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